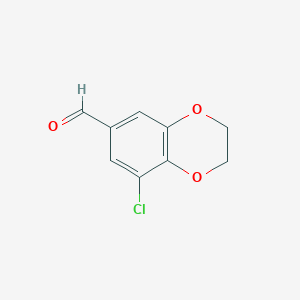

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chlorinated benzodioxine derivative featuring a carbaldehyde group at the 6-position and a chlorine substituent at the 8-position. Its molecular formula is C₉H₇ClO₃, with a molecular weight of 214.60 g/mol (CAS: 851814-20-5) . The compound’s structure combines the electron-withdrawing effects of chlorine with the reactivity of the aldehyde group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its chlorinated aromatic core enables strong π-π stacking interactions, enhancing binding affinity to biological targets like aryl hydrocarbon receptors (AhR) .

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGAQWLVFYMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851398-61-3 | |

| Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 8-chloro-1,4-benzodioxane.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological evaluations.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive aldehyde functional group can participate in various reactions such as:

- Condensation Reactions : Useful in forming larger molecular frameworks.

- Nucleophilic Additions : The aldehyde can react with nucleophiles to form alcohols or other functional groups.

- Cyclization Reactions : It can be used to create cyclic compounds that are important in drug design.

Biological Evaluations

Recent studies have focused on the biological activity of this compound and its derivatives through methods such as:

- Molecular Docking Studies : These studies assess the binding affinity of the compound to specific biological targets, providing insights into its mechanism of action.

- In Vitro Testing : Evaluations against various pathogens have shown promising results in antimicrobial activity .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity : A study explored the synthesis of novel derivatives based on this compound and their evaluation against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain compounds exhibited significant inhibitory effects, suggesting potential use as new antimicrobial agents .

- Synthesis of Complex Molecules : Researchers successfully utilized this compound in multi-step synthetic routes to produce complex organic molecules with potential pharmaceutical applications. The efficiency of these synthetic pathways highlights the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro substituent may also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzodioxine Core

Non-Chlorinated Analog: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

- Structure : Lacks the 8-chloro substituent (C₉H₈O₃, MW: 164.16 g/mol) .

- Reactivity: The aldehyde group at position 6 is highly reactive in condensation reactions. For example, it reacts with 2-phenylamino-1,3-thiazolidin-4-one under microwave irradiation to yield (5Z)-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-phenylamino-1,3-thiazol-4(5H)-one with 98% yield .

8-Methoxy Analog: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

- Structure : Substitutes chlorine with a methoxy group (C₁₀H₁₀O₄, MW: 210.18 g/mol) .

- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, reducing electrophilic substitution reactivity compared to the chloro analog.

- Applications: Used in synthesizing Schiff bases (e.g., 7-hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one), which exhibit unique photophysical properties .

Functional Group Modifications

Carboxylic Acid Derivative: 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

- Structure : Replaces the aldehyde with a carboxylic acid group (C₉H₇ClO₄, MW: 214.60 g/mol) .

- Properties: Increased acidity (pKa ~2-3) enables salt formation and solubility in polar solvents. No bioactivity data available, but carboxylic acid derivatives are common in drug design for improved bioavailability.

Nitrile Derivative: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

- Structure: Features a nitrile group instead of aldehyde (C₁₀H₈ClNO₂, MW: 209.63 g/mol) .

- Reactivity : The nitrile group participates in nucleophilic additions and cycloadditions, offering pathways to heterocyclic compounds like triazoles.

Bioactivity and Pharmacological Potential

Lipoxygenase (LOX) Inhibition

- Sulfonamide Analogs : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) exhibit LOX inhibition with IC₅₀ values of 85.79±0.48 mM and 89.32±0.34 mM , respectively .

AhR Binding and Dioxin-like Activity

- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid : Demonstrates strong AhR binding, a trait linked to the chlorinated benzodioxine scaffold . The aldehyde analog may share this property, though its electrophilic aldehyde group could modulate receptor affinity.

Biological Activity

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Molecular Formula: C9H7ClO3

Molecular Weight: 200.60 g/mol

CAS Number: 851398-61-3

The structure of this compound features a benzodioxine core with a chloro substituent and an aldehyde functional group, which may contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Benzodioxine Ring: This can be achieved through cyclization reactions involving ortho-dihydroxybenzaldehydes and appropriate chlorinated reagents.

- Chlorination: The introduction of the chlorine atom can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Aldehyde Formation: The final step involves oxidation of the corresponding alcohol to yield the aldehyde.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported that compounds with benzodioxine structures possess antimicrobial properties. For instance:

- Study Findings: A study demonstrated that derivatives of benzodioxines showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| This compound | S. aureus | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action: It is believed to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

Case Studies

- Antimicrobial Testing: A comprehensive study evaluated the antimicrobial efficacy of several benzodioxine derivatives including this compound against multi-drug resistant bacteria. The results indicated a promising profile for further development as an antimicrobial agent .

- Anticancer Research: In a recent study published in Journal of Medicinal Chemistry, researchers reported that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The study highlighted the potential for developing targeted therapies based on this compound.

Q & A

Q. Q1: What are the recommended synthetic routes for 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how can intermediates be characterized?

Methodological Answer :

- Synthesis : Start with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) as a precursor. Chlorination at the 8-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C). Subsequent oxidation of the methyl group to the aldehyde can utilize Swern oxidation (oxalyl chloride/DMSO) or PCC in dichloromethane .

- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity of chlorination (δ ~7.5 ppm for aromatic protons, δ ~190 ppm for aldehyde carbonyl in ¹³C NMR). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). FT-IR verifies aldehyde formation (stretching at ~1700 cm⁻¹) .

Q. Q2: How can the stability of the aldehyde group in this compound be assessed under varying pH conditions?

Methodological Answer :

- Stability Assay : Prepare solutions in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~280 nm for aldehyde). Quantify aldehyde loss over 24–72 hours using HPLC-MS .

- Key Findings : Aldehydes are prone to oxidation at basic pH (>9) and hydration at acidic pH (<3). Stabilizers like BHT (butylated hydroxytoluene) may be required for long-term storage .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported reaction yields during chlorination of the benzodioxine core?

Methodological Answer :

- Root Cause Analysis : Discrepancies may arise from competing side reactions (e.g., over-chlorination or ring-opening). Use LC-MS/MS to identify byproducts.

- Optimization : Employ DoE (Design of Experiments) to test variables: temperature (-10°C vs. RT), stoichiometry (1.0–1.5 eq SO₂Cl₂), and solvent (CH₂Cl₂ vs. CCl₄). Higher yields (>80%) are achieved at -10°C with 1.2 eq SO₂Cl₂ in CH₂Cl₂ .

Q. Q4: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). The aldehyde's LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack.

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict rate acceleration in polar aprotic solvents (DMF, DMSO) .

Q. Q5: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer :

- Protein Binding : Use SPR (Surface Plasmon Resonance) to assess binding affinity to target proteins (e.g., cytochrome P450 enzymes).

- Cytotoxicity : Test against cell lines (e.g., HEK-293) via MTT assay (IC₅₀ determination).

- Enzyme Inhibition : Screen against oxidoreductases (e.g., aldehyde dehydrogenase) using fluorogenic substrates .

Analytical & Mechanistic Questions

Q. Q6: How can NMR spectroscopy distinguish positional isomers in chloro-substituted benzodioxine derivatives?

Methodological Answer :

- NOESY/ROESY : Detect through-space interactions between the aldehyde proton and adjacent substituents. For 8-chloro substitution, NOE correlations are observed between H-7 and the aldehyde proton.

- ¹³C DEPT-135 : Differentiate carbons based on substitution patterns (e.g., chlorine-induced deshielding at C-8) .

Q. Q7: What chromatographic techniques optimize separation of this compound from synthetic byproducts?

Methodological Answer :

- HPLC : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (water:acetonitrile from 70:30 to 50:50 over 15 min). Retention time ~8.2 min.

- GC-MS : Derivatize the aldehyde with PFBHA (pentafluorobenzyl hydroxylamine) to improve volatility. Monitor m/z 181 (base peak) .

Data Interpretation & Reproducibility

Q. Q8: How should researchers address batch-to-batch variability in aldehyde oxidation yields?

Methodological Answer :

Q. Q9: What are the limitations of using X-ray crystallography for structural confirmation of this compound?

Methodological Answer :

- Challenges : The aldehyde group may induce disorder in crystal packing. Use low-temperature crystallography (100 K) to minimize thermal motion.

- Alternative : If crystallization fails, employ microED (microcrystal electron diffraction) for nano-sized crystals .

Safety & Compliance

Q. Q10: What safety protocols are critical when handling chlorinated benzodioxine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.